molecular formula C20H16F3NO2S B2992456 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 2034266-01-6

4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2992456
CAS No.: 2034266-01-6
M. Wt: 391.41
InChI Key: GNVCQYKOWVDORS-UHFFFAOYSA-N
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Description

4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C20H16F3NO2S and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

  • Synthesis of Thiophene Derivatives : Research has shown that benzo[b]thiophen-2-yl-hydrazonoesters can be synthesized and have reactivity towards various nitrogen nucleophiles, leading to the formation of various derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Benzoylation of Aminophenols

  • Chemoselective N-benzoylation : The N-benzoylation of aminophenols using benzoylisothiocyanates has been demonstrated, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest (Singh et al., 2017).

Antipathogenic Activity of Thiourea Derivatives

  • Antipathogenic Properties : Acylthioureas have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Antimicrobial Agents from Thiazole Derivatives

  • Antimicrobial Activity : Synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has shown potent antimicrobial activity against various bacterial and fungal strains, indicating potential for developing novel antimicrobial agents (Bikobo et al., 2017).

Histone Deacetylase Inhibitors

  • **HistoneDeacetylase Inhibition**: A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted derivatives, have been designed and synthesized. These compounds have shown inhibitory activity against histone deacetylases, indicating potential applications in cancer therapy (Jiao et al., 2009).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of thiophene-based benzamides has been analyzed, providing insights into molecular interactions and stabilization mechanisms in these compounds (Sharma et al., 2016).

Single Molecule Magnets

  • Single Molecule Magnet Development : Studies involving ligands like H3L, which include benzamide moieties, have led to the synthesis of tetranuclear Cu-Ln complexes. These complexes exhibit properties of single molecule magnets, a significant area in materials science (Costes et al., 2008).

Electronic and Photophysical Properties

  • Electronic and Photophysical Studies : Research on star-shaped single-polymer systems with thiophene derivatives has explored their thermal, photophysical, and electroluminescent properties, which are significant for optoelectronic applications (Liu et al., 2016).

Functionalized Polymers

  • Polymer Functionalization : The anionic synthesis of aromatic amide and carboxyl functionalized polymers has been explored. This research is crucial for developing new materials with specific properties (Summers & Quirk, 1998).

Properties

IUPAC Name

4-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)19(26,17-4-2-1-3-5-17)13-24-18(25)15-8-6-14(7-9-15)16-10-11-27-12-16/h1-12,26H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCQYKOWVDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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